

Synthesis of 2-(Phenylamino)acetonitrile: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Phenylamino)acetonitrile

Cat. No.: B1205223

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Application Notes

This document provides a comprehensive protocol for the laboratory synthesis of **2-(phenylamino)acetonitrile**, also known as anilinoacetonitrile. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing heterocyclic compounds and as a precursor in medicinal chemistry. The synthesis is achieved through a one-pot Strecker reaction, a well-established method for the formation of α -aminonitriles. The protocol detailed below is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is summarized for clarity, and diagrams illustrating the experimental workflow and reaction mechanism are provided.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of **2-(phenylamino)acetonitrile**.

Parameter	Value	Reference
Reactants		
Aniline	1.0 molar equivalent	[1]
Formaldehyde (37% aq. solution)	1.0 - 1.5 molar equivalents	[1]
Potassium Cyanide	1.0 - 1.2 molar equivalents	[1]
Reaction Conditions		
Temperature	80 - 120 °C	[1]
Reaction Time	2 - 4 hours	[1]
Solvent	Water (from aqueous formaldehyde)	
Product Characterization		
Molecular Formula	C ₈ H ₈ N ₂	[2][3]
Molecular Weight	132.16 g/mol	[2][3]
Melting Point	40 - 48 °C	[2][4]
Boiling Point	234.08 °C (estimated at 760 mmHg)	[2][4]
Purity (typical)	>95%	[1]
Yield (typical)	~95%	[1]

Experimental Protocol

The synthesis of **2-(phenylamino)acetonitrile** is performed via a one-pot Strecker reaction involving aniline, formaldehyde, and potassium cyanide. This method is efficient and proceeds through the in-situ formation of an imine intermediate, which is then attacked by a cyanide nucleophile.

Materials and Equipment:

- Aniline ($\text{C}_6\text{H}_5\text{NH}_2$)
- Formaldehyde solution (37% in H_2O)
- Potassium cyanide (KCN)
- Glacial acetic acid (CH_3COOH)
- Sodium bisulfite (NaHSO_3)
- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Stirring plate and magnetic stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves. Caution: Potassium cyanide is highly toxic. This experiment must be performed in a well-ventilated fume hood, and appropriate safety precautions must be taken.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (1.0 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).
- **Addition of Cyanide:** While stirring the mixture, slowly add a solution of potassium cyanide (1.05 eq) in water. The addition should be done carefully to control any potential exotherm.

- Reaction: Heat the reaction mixture to 95-110 °C and maintain this temperature for 2-3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. A biphasic mixture may be observed.
- Neutralization and Extraction: Carefully acidify the reaction mixture with glacial acetic acid to a pH of 4-5 to neutralize any unreacted cyanide. Extract the product into a suitable organic solvent such as diethyl ether (3 x 50 mL).
- Washing: Combine the organic extracts and wash sequentially with a saturated solution of sodium bisulfite (to remove any unreacted formaldehyde), saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude **2-(phenylamino)acetonitrile** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield a pure crystalline solid.[2]

Visualizations

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **2-(Phenylamino)acetonitrile**.

Reaction Mechanism: Strecker Synthesis

Caption: Reaction mechanism for the Strecker synthesis of **2-(Phenylamino)acetonitrile**.

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